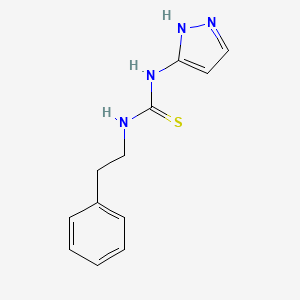
Thiourea, N-(2-phenylethyl)-N'-1H-pyrazol-3-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- is a compound that belongs to the class of thioureas. Thioureas are known for their versatile applications in various fields such as medicinal chemistry, agriculture, and coordination chemistry. This particular compound is characterized by the presence of a phenylethyl group and a pyrazolyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- typically involves the reaction of substituted phenethylamine with isothiocyanates. One common method involves adding a solution of substituted phenethylamine in acetone to a solution of nicotinoyl isothiocyanate in acetone at room temperature. The mixture is then refluxed until the reaction is complete . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including antibacterial and anticancer treatments.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage. The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- can be compared with other thiourea derivatives such as:
N-Phenylthiourea: Known for its use in organic synthesis and as a reagent in biochemical studies.
N-Methylthiourea: Used in the synthesis of pharmaceuticals and agrochemicals.
N-(2-Phenylethyl)thiourea: Exhibits similar antimicrobial properties but lacks the pyrazolyl group, which may affect its biological activity
This compound’s unique combination of the phenylethyl and pyrazolyl groups distinguishes it from other thiourea derivatives, providing it with distinct chemical and biological properties.
Properties
CAS No. |
149485-35-8 |
|---|---|
Molecular Formula |
C12H14N4S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-(1H-pyrazol-5-yl)thiourea |
InChI |
InChI=1S/C12H14N4S/c17-12(15-11-7-9-14-16-11)13-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H3,13,14,15,16,17) |
InChI Key |
FALZBFJJLJKVDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















